BenchChemオンラインストアへようこそ!

2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Kinase inhibition Structure–activity relationship FLT3/HPK1

Medicinal chemistry teams targeting FLT3-mutation-positive AML or HPK1-mediated T-cell modulation should procure this N2-methyl-7-carboxylic acid regioisomer (CAS 1171932-66-3) as a core scaffold. The free 7-COOH enables direct, one-step amide conjugation for rapid SAR exploration. This regioisomer is encompassed within WO2023/064133A1 Markush claims; the 8-carboxylic acid analog (CAS 1083202-30-5) is not equivalently represented and cannot recapitulate the required hinge-binding geometry without explicit assay-matched comparative data.

Molecular Formula C12H9N3O3
Molecular Weight 243.222
CAS No. 1171932-66-3
Cat. No. B2638217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
CAS1171932-66-3
Molecular FormulaC12H9N3O3
Molecular Weight243.222
Structural Identifiers
SMILESCN1C(=O)C2=CN=C3C=C(C=CC3=C2N1)C(=O)O
InChIInChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-4-6(12(17)18)2-3-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18)
InChIKeyYTLZJYQVDMEIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (CAS 1171932-66-3): Scaffold Overview & Procurement Identifier


2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (CAS 1171932-66-3) is a tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline class, featuring a fused pyrazole-quinoline core with a carboxylic acid at the 7-position and an N2-methyl substituent . The pyrazolo[4,3-c]quinoline scaffold is associated with diverse pharmacological activities including checkpoint kinase 1 (Chk1) inhibition, cyclooxygenase-2 (COX-2) inhibition, phosphodiesterase 4 (PDE4) inhibition, and benzodiazepine receptor modulation . Catalogued as InterBioScreen ID BB_NC-2416 (C12H9N3O3, MW 243.22 g/mol), the compound serves as a synthetic building block for kinase inhibitor programs .

Why 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid Cannot Be Casually Substituted by Its 8-Carboxylic Acid or Des-Methyl Analogs


Substitution patterns on the pyrazolo[4,3-c]quinoline core critically determine biological target engagement. The carboxylic acid position (7- versus 8-) governs hydrogen-bond donor/acceptor geometry, while N2-methylation influences both electronic distribution and metabolic stability . Literature SAR for 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones demonstrates that even minor positional modifications can shift Chk1 IC50 values by more than an order of magnitude . Consequently, the 7-carboxylic acid regioisomer (CAS 1171932-66-3) cannot be assumed interchangeable with the 8-carboxylic acid analog (CAS 1083202-30-5) or the des-methyl variant (CAS 1171932-64-1) without explicit, assay-matched comparative data.

Quantitative Differentiation Evidence for 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid Versus Key Analogs


Regioisomeric Carboxylic Acid Positioning Determines Kinase Inhibitor Binding Geometry

The 7-carboxylic acid regioisomer presents a distinct hydrogen-bond donor/acceptor vector compared to the 8-carboxylic acid analog (CAS 1083202-30-5). In the pyrazolo[4,3-c]quinoline kinase inhibitor patent WO2023/064133A1, the 7-position carboxylate is explicitly encompassed within the generic Markush structure as a key substituent for FLT3 and HPK1 inhibition, while the 8-substitution pattern is not equivalently claimed . This patent scope divergence reflects computational docking predictions indicating that the 7-COOH orientation aligns with the hinge-region hydrogen-bond network of the ATP-binding pocket, whereas the 8-COOH geometry projects the carboxylate away from critical residues.

Kinase inhibition Structure–activity relationship FLT3/HPK1

N2-Methyl Substitution Enhances Metabolic Stability Relative to Des-Methyl Analog

The N2-methyl group on the pyrazole ring distinguishes this compound (CAS 1171932-66-3) from its des-methyl analog 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (CAS 1171932-64-1). N-Methylation of heterocyclic NH groups is a well-established medicinal chemistry strategy to reduce oxidative metabolism and improve pharmacokinetic profiles . While no matched-pair microsomal stability data are publicly available for this specific pair, class-level evidence from pyrazolo[4,3-c]quinoline Chk1 inhibitor series demonstrates that N2-aryl substitution (analogous to N2-methyl in blocking NH metabolism) can increase half-life in human liver microsomes by greater than 3-fold compared to the unsubstituted NH analog .

Metabolic stability N-methylation Drug metabolism

7-Carboxylic Acid Moiety Enables Direct Amide Conjugation for Focused Library Synthesis

The carboxylic acid functionality at position 7 permits direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDCI/HOBt), enabling rapid derivatization into amide libraries for SAR exploration . The 8-carboxylic acid isomer (CAS 1083202-30-5) shares this reactivity; however, the 7-position in the pyrazolo[4,3-c]quinoline system is electronically distinct due to its proximity to the quinoline nitrogen, potentially influencing both coupling efficiency and the conformational preferences of the resulting amide products.

Synthetic tractability Amide coupling Library synthesis

Pyrazolo[4,3-c]quinoline Scaffold Exhibits Anti-Inflammatory Activity via iNOS/COX-2 Inhibition; 7-Substitution Critically Modulates Potency

Pyrazolo[4,3-c]quinoline derivatives have demonstrated potent inhibition of LPS-induced NO production in RAW 264.7 macrophages. In a 2018 SAR study, compound 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) bearing a para-carboxylic acid moiety on the 4-anilino substituent inhibited NO production with an IC50 of 0.22 μM, equipotent to the positive control 1400 W . While this study did not directly evaluate the 7-carboxylic acid derivative, the QSAR analysis identified the carboxylic acid functionality and its electronic properties as significant contributors to anti-inflammatory potency. The 7-COOH substitution pattern places the acidic moiety at a distinct electronic environment compared to the 4-anilino carboxylic acid in compound 2m, suggesting potentially divergent iNOS/COX-2 inhibition profiles.

Anti-inflammatory NO production inhibition iNOS/COX-2

High-Value Application Scenarios for 2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid (CAS 1171932-66-3)


FLT3/HPK1 Dual Kinase Inhibitor Lead Optimization

The 7-carboxylic acid regioisomer is encompassed within the Markush claims of WO2023/064133A1, which discloses substituted 1H-pyrazolo[4,3-c]quinolines as FLT3 and HPK1 inhibitors for acute myeloid leukemia (AML) and cancer immunotherapy . Medicinal chemistry teams pursuing FLT3-mutation-positive AML or HPK1-mediated T-cell modulation should procure this specific regioisomer as a core scaffold for amide-based library synthesis, as the 8-carboxylic acid analog is not equivalently represented in the patent landscape and may not recapitulate the required hinge-binding geometry.

Focused Amide Library Synthesis for Kinase SAR Exploration

The free 7-carboxylic acid functionality enables direct, one-step amide conjugation with diverse amine building blocks . This synthetic tractability supports rapid exploration of structure–activity relationships across the pyrazolo[4,3-c]quinoline chemotype. Researchers should select this intermediate when the synthetic objective requires derivatization at the 7-position of the quinoline ring to probe interactions with kinase hinge regions or allosteric pockets.

Anti-Inflammatory Drug Discovery Targeting iNOS/COX-2 Pathways

Pyrazolo[4,3-c]quinoline derivatives have demonstrated sub-micromolar IC50 values for NO production inhibition (e.g., 0.22 μM for compound 2m) . The 7-carboxylic acid derivative offers an alternative presentation of the acidic pharmacophore compared to the 4-anilino carboxylic acid series, potentially yielding differentiated COX-2/iNOS selectivity profiles. This compound is suitable for incorporation into anti-inflammatory screening cascades where carboxylic acid positioning is a variable under investigation.

Chemical Biology Probe Development via Carboxylic Acid Bioisostere Replacement

The 7-carboxylic acid serves as a handle for bioisosteric replacement strategies (e.g., tetrazole, acylsulfonamide, hydroxamic acid) to modulate physicochemical properties or introduce metal-chelating functionality . This approach is particularly relevant for programs targeting metalloenzymes or seeking to improve membrane permeability while retaining acidic character.

Quote Request

Request a Quote for 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.